molecular formula C6H6FIN2O B2405092 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde CAS No. 2226181-98-0

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

Cat. No.: B2405092
CAS No.: 2226181-98-0
M. Wt: 268.03
InChI Key: ZLTUWHIUUBYMBQ-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde is an organic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde typically involves the introduction of the fluoroethyl and iodo groups onto a pyrazole ring. One common method involves the reaction of 2-fluoroethylamine with 3-iodopyrazole-4-carbaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki coupling with boronic acids in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-(2-Fluoroethyl)-5-iodopyrazole-3-carboxylic acid.

    Reduction: 2-(2-Fluoroethyl)-5-iodopyrazole-3-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can serve as a site for further functionalization or radiolabeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde is unique due to the combination of fluorine and iodine substituents on the pyrazole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTUWHIUUBYMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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